

In-Depth Technical Guide: (6-Methyl-1H-indol-2-yl)boronic Acid

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Compound of Interest

Compound Name: (6-methyl-1H-indol-2-yl)boronic acid

CAS No.: 953411-07-9

Cat. No.: B1392369

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Executive Summary

(6-Methyl-1H-indol-2-yl)boronic acid (CAS: 953411-07-9) is a specialized heterocyclic organoboron reagent used primarily in medicinal chemistry for the introduction of the 6-methylindole scaffold via Suzuki-Miyaura cross-coupling.^[1] Unlike its more robust phenylboronic acid counterparts, this compound exhibits significant protodeboronation instability due to the specific electronic environment of the indole 2-position. This guide provides a rigorous analysis of its physicochemical properties, handling requirements, and experimental protocols designed to mitigate its inherent lability.

Molecular Identity & Structural Characterization

Property	Detail
IUPAC Name	(6-Methyl-1H-indol-2-yl)boronic acid
CAS Number	953411-07-9
Molecular Formula	C ₉ H ₁₀ BNO ₂
Molecular Weight	174.99 g/mol
SMILES	<chem>CC1=CC2=C(C=C1)C=C(B(O)O)N2</chem>
Structural Features	Indole bicyclic core; Methyl group at C6; Boronic acid moiety at C2 (pyrrole ring).[2]

Structural Insights

The C2-position of the indole ring is electron-rich. The presence of the boronic acid group at this position creates a high susceptibility to hydrolytic cleavage (protodeboronation), particularly in the presence of moisture or non-optimal pH conditions. The C6-methyl group adds lipophilicity but does not significantly sterically hinder the reaction center at C2.

Physical State & Solid-State Properties

Appearance and Morphology

- State: Solid powder.
- Color: Typically off-white to light brown (darkening indicates oxidation or decomposition).
- Hygroscopicity: Moderate.[3] Boronic acids readily form hydrogen-bonded networks and can reversibly dehydrate to form boroxines (cyclic trimers).

Thermal Properties[3][5]

- Melting Point: Decomposes prior to distinct melting.
 - Technical Note: While specific isomers (e.g., 6-indolylboronic acid) melt around 177–181 °C, 2-indolylboronic acids are thermally labile. They often undergo dehydration to the

boroxine anhydride form starting at 100–120 °C, followed by protodeboronation at higher temperatures.

- Storage Temperature: -20 °C (Freezer) is strictly required for long-term stability.

Solubility Profile

Solvent	Solubility	Notes
DMSO	High	Preferred solvent for stock solutions.
Methanol	Moderate	Can form methyl esters (boronates) over time.
Water	Low	Soluble as boronate anion at pH > 10.
Dichloromethane	Low	Poor solubility; often requires cosolvents.

Stability & Handling Protocols (Critical)

The primary challenge with **(6-methyl-1H-indol-2-yl)boronic acid** is C2-protodeboronation. Unlike the C3 or C5 positions, the C2 position is highly activated, making the C-B bond susceptible to cleavage by protons.

Mechanism of Instability

In aqueous or protic media, the indole nitrogen lone pair donates electron density into the ring, facilitating protonation at the C3 position. This generates an indolenine intermediate that rapidly hydrolyzes the C-B bond, releasing boric acid and 6-methylindole.

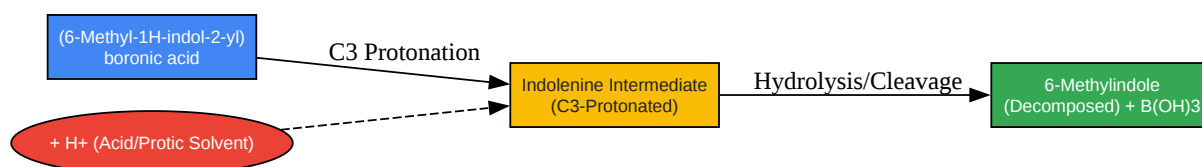


Figure 1: Protodeboronation Pathway of 2-Indolylboronic Acids

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Handling Recommendations

- Atmosphere: Handle under Argon or Nitrogen.
- Solvent Choice: Avoid protic solvents (EtOH, H₂O) for long storage. Use anhydrous DMF or DMSO.
- Base Selection: In coupling reactions, use weak bases (e.g., K₃PO₄, Cs₂CO₃) rather than strong hydroxides to minimize base-catalyzed decomposition.

Experimental Protocols

A. Quality Control: Purity Analysis (HPLC)

Standard reverse-phase HPLC can degrade this compound. Use the following modified method.

- Column: C18 (e.g., Agilent Zorbax), 3.5 μm.
- Mobile Phase A: Water + 0.1% NH₄OH (Basic pH stabilizes the boronate form).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Indole absorption).
- Pass Criteria: Single peak >95%. (Note: A second peak corresponding to the boroxine anhydride is common and acceptable in non-aqueous injections).

B. Optimized Suzuki-Miyaura Coupling

This protocol uses a "slow-release" strategy or rapid heating to favor coupling over deboronation.

Reagents:

- **(6-Methyl-1H-indol-2-yl)boronic acid** (1.2 equiv)
- Aryl Halide (1.0 equiv)
- Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
- Base: K₃PO₄ (3.0 equiv)
- Solvent: 1,4-Dioxane/Water (4:1) - Degassed

Workflow:

- Inerting: Charge a microwave vial with the aryl halide, boronic acid, base, and Pd catalyst. Seal and purge with Argon for 5 minutes.
- Solvation: Add degassed solvent via syringe.
- Reaction:
 - Method A (Thermal): Heat at 80 °C for 4–6 hours.
 - Method B (Microwave - Preferred): Heat at 100 °C for 30 minutes. (Rapid heating minimizes the time window for protodeboronation).
- Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc).

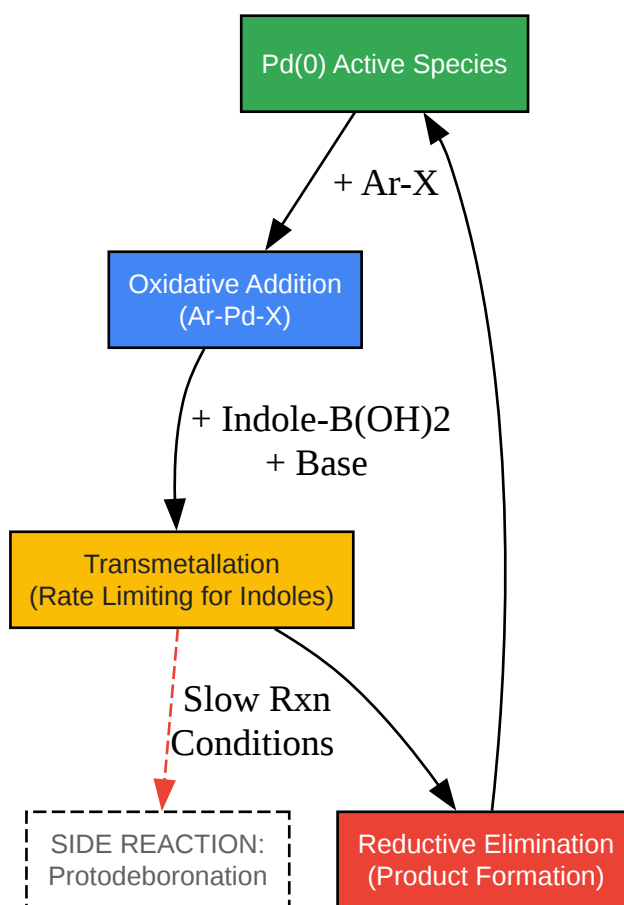


Figure 2: Catalytic Cycle & Decomposition Risk

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[6][7]

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